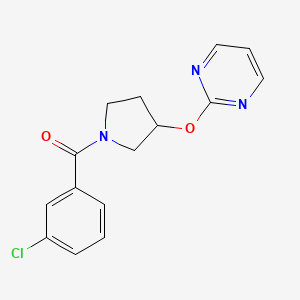
(3-Chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14ClN3O2 and its molecular weight is 303.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Development and Formulation
Research has shown efforts to develop suitable formulations for compounds with similar structures, aimed at increasing in vivo exposure for early toxicological and clinical studies. One study involved in vitro and in vivo investigations to develop a formulation for a compound that selectively inhibits a specific potassium current intended for arrhythmia treatment. The study highlighted the importance of solubilized, precipitation-resistant formulations in achieving higher plasma concentrations, which is crucial for the successful evaluation of poorly soluble compounds (Burton et al., 2012).
Synthesis of Novel Compounds
Another aspect of research involves the synthesis of novel compounds that incorporate the chemical structure of interest. For example, a procedure was described for synthesizing functionalized novel compounds involving the ANRORC reaction of specific chromones with benzamidines. This synthesis pathway could potentially be adapted or serve as inspiration for synthesizing derivatives of "(3-Chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone" (Sambaiah et al., 2017).
Antimicrobial and Anticancer Potential
Compounds with similar structures have been evaluated for their antimicrobial and anticancer activities. A study synthesized a series of compounds from a related precursor and assessed their in vitro activities, finding that some exhibited higher anticancer activity than a reference drug, and most had good to excellent antimicrobial activity. This suggests potential applications for "this compound" in developing new antimicrobial and anticancer agents (Hafez et al., 2016).
Structural and Docking Studies
The molecular structure and docking studies of related compounds provide insights into their interactions at the molecular level, potentially informing the design of new drugs. One study conducted a detailed analysis of a compound's structure, spectroscopic properties, and molecular docking, highlighting its antimicrobial activity. Such studies are crucial for understanding how these compounds interact with biological targets and could guide the development of therapeutics based on the structure of "this compound" (Sivakumar et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
(3-chlorophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-12-4-1-3-11(9-12)14(20)19-8-5-13(10-19)21-15-17-6-2-7-18-15/h1-4,6-7,9,13H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCJUUJIORYWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(prop-2-yn-1-yl)-N-{1-[4-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2522485.png)
![8-(4-bromophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2522486.png)
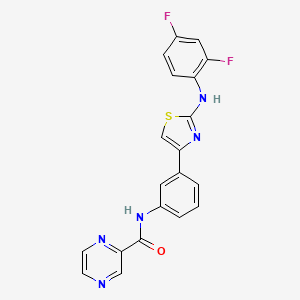
![4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B2522489.png)

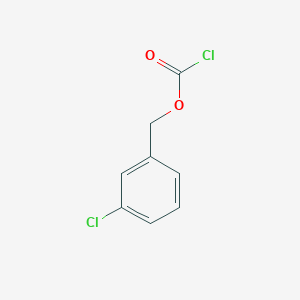
![Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate](/img/structure/B2522494.png)
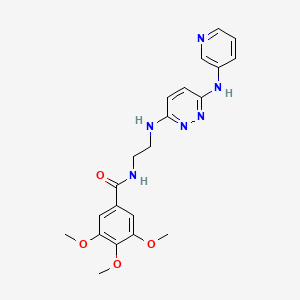
![[R,(+)]-beta-Methylcyclohexane-1-butanol](/img/structure/B2522497.png)
![(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(3-pyridylmethyl)amine](/img/structure/B2522499.png)
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522501.png)
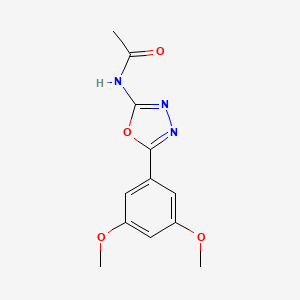

![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2522508.png)
